5-(3,4-Dimethoxyphenyl)penta-2,4-dienal
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Overview
Description
5-(3,4-Dimethoxyphenyl)penta-2,4-dienal is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a penta-2,4-dienal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)penta-2,4-dienal typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate dienyl precursors under controlled conditions. One common method involves the use of Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired dienal compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)penta-2,4-dienal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dienal to its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the dienal chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)penta-2,4-dienal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenylpenta-2,4-dienal: Similar structure but lacks the methoxy groups, resulting in different chemical properties and reactivity.
2,2-Dimethylpenta-3,4-dienal: Different substitution pattern, leading to distinct chemical behavior and applications.
Uniqueness
5-(3,4-Dimethoxyphenyl)penta-2,4-dienal is unique due to the presence of methoxy groups on the phenyl ring, which influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
70484-29-6 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)penta-2,4-dienal |
InChI |
InChI=1S/C13H14O3/c1-15-12-8-7-11(10-13(12)16-2)6-4-3-5-9-14/h3-10H,1-2H3 |
InChI Key |
DWRJGLPEOLVRQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC=CC=O)OC |
Origin of Product |
United States |
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